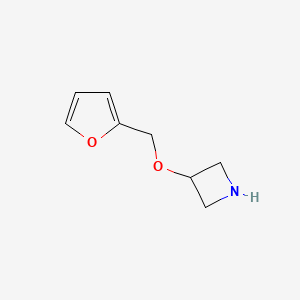
3-(Furan-2-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-ylmethoxy)azetidine is a heterocyclic compound that features a four-membered azetidine ring with a furan-2-ylmethoxy substituent. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the furan ring adds further complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amino alcohols, which can be activated using various reagents to form the azetidine ring . For instance, the use of potassium carbonate (K2CO3) as a base in a solvent system of acetonitrile and methanol (9:1 ratio) at 60°C for 3 hours has been reported to yield N-sulfonylazetidine .
Industrial Production Methods
Industrial production methods for azetidines, including 3-(Furan-2-ylmethoxy)azetidine, often involve scalable cyclization reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-ylmethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The azetidine ring can be reduced to form more stable nitrogen-containing compounds.
Substitution: The furan-2-ylmethoxy group can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the azetidine ring can produce more stable amine compounds .
Scientific Research Applications
3-(Furan-2-ylmethoxy)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain and the furan ring’s aromaticity contribute to its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
2-Azetidinones: These are four-membered rings with a carbonyl group, known for their use in β-lactam antibiotics.
Uniqueness
3-(Furan-2-ylmethoxy)azetidine is unique due to the combination of the azetidine ring and the furan-2-ylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(furan-2-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10-3-1)6-11-8-4-9-5-8/h1-3,8-9H,4-6H2 |
InChI Key |
WVHUJMXPKOCLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



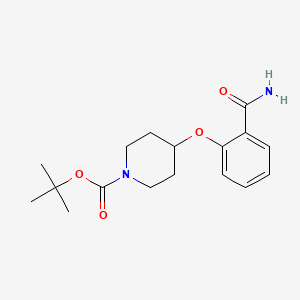
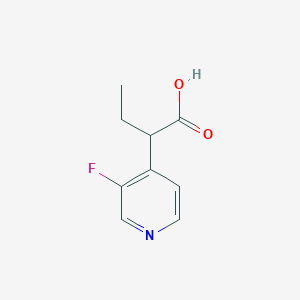

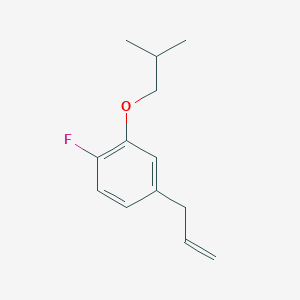
![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
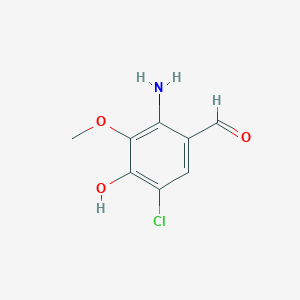
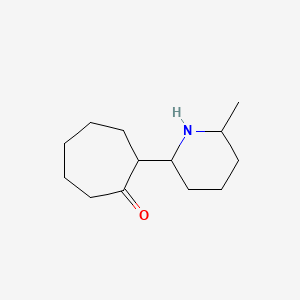
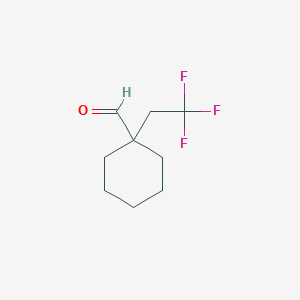
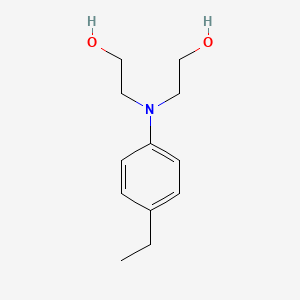
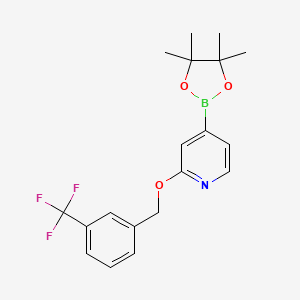
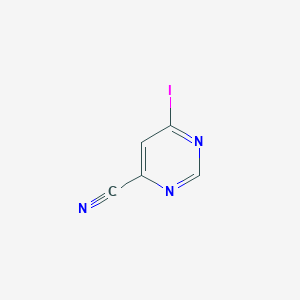
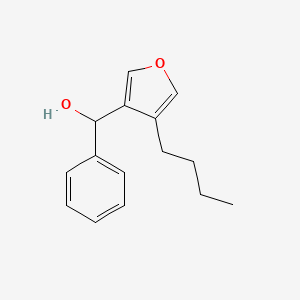
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
